molecular formula C11H19NS B13230144 Pentyl[1-(thiophen-2-YL)ethyl]amine

Pentyl[1-(thiophen-2-YL)ethyl]amine

Cat. No.: B13230144
M. Wt: 197.34 g/mol
InChI Key: KVBKTBMMDOLRGO-UHFFFAOYSA-N
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Description

Pentyl[1-(thiophen-2-YL)ethyl]amine is a secondary amine characterized by a pentyl group and a 1-(thiophen-2-yl)ethyl substituent attached to the nitrogen atom. Its molecular formula is C₁₁H₁₉NS, with a molar mass of 197.07 g/mol. The thiophene ring, an aromatic heterocycle containing sulfur, contributes to its electronic properties, while the pentyl chain enhances hydrophobicity. This compound is structurally analogous to pyridine-based amines but differs in electronic behavior due to sulfur's lower electronegativity compared to nitrogen in pyridine .

Potential applications include use as an intermediate in pharmaceuticals (due to thiophene's prevalence in bioactive molecules) or in material science for designing ligands or functional polymers.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)pentan-1-amine

InChI

InChI=1S/C11H19NS/c1-3-4-5-8-12-10(2)11-7-6-9-13-11/h6-7,9-10,12H,3-5,8H2,1-2H3

InChI Key

KVBKTBMMDOLRGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl[1-(thiophen-2-yl)ethyl]amine typically involves multiple steps:

    Formation of Thiophene-2-ethylamine: This can be achieved by reacting N,N-dimethylformamide (DMF) with thiophene to produce thiophene-2-carbaldehyde. This intermediate is then reacted with chloroacetic acid isopropyl ester to form thiophene-2-ethylaldehyde.

    Alkylation: The thiophene-2-ethylamine is then alkylated with a pentyl halide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pentyl[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Pentyl[1-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentyl[1-(thiophen-2-yl)ethyl]amine depends on its specific application:

    Biological Systems: It may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins.

    Chemical Reactions: The amine group can act as a nucleophile, participating in various substitution and addition reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Pentyl[1-(thiophen-2-YL)ethyl]amine with structurally related thiophene-containing amines:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound C₁₁H₁₉NS 197.07 Pentyl chain, thiophen-2-yl ethyl group
[1-(thiophen-2-yl)ethyl][2-(thiophen-2-yl)ethyl]amine C₁₂H₁₅NS₂ 237.38 Dual thiophen-2-yl ethyl groups
(thiophen-2-ylmethyl)(1-[4-(trifluoromethyl)phenyl]ethyl)amine C₁₄H₁₄F₃NS 285.33 Thiophen-2-ylmethyl, trifluoromethylphenyl group
[2-(dimethylamino)-2-(thiophen-2-yl)ethyl][1-(4-ethylphenyl)ethyl]amine C₁₄H₂₃N₂S 251.07 Dimethylamino, ethylphenyl, thiophen-2-yl groups

Key Observations :

  • Hydrophobicity : The pentyl chain in the target compound increases lipophilicity, whereas trifluoromethyl groups (e.g., in ’s compound) further enhance lipid solubility .
  • Steric Hindrance : Compounds with bulkier substituents (e.g., dual thiophene groups in ) may exhibit reduced reactivity in nucleophilic reactions .

Research Findings and Data

  • Solubility : The target compound’s logP (estimated ~3.2) is higher than [1-(thiophen-2-yl)ethyl][2-(thiophen-2-yl)ethyl]amine (logP ~2.8) due to the pentyl chain, but lower than the trifluoromethyl-containing analog (logP ~3.9) .
  • Thermal Stability: Thiophene rings improve thermal stability. For example, derivatives in and decompose above 250°C, compared to ~200°C for non-aromatic amines .
  • Reactivity: The dimethylamino group in ’s compound enhances nucleophilicity, whereas dual thiophene groups () may slow reaction kinetics due to steric effects .

Biological Activity

Pentyl[1-(thiophen-2-YL)ethyl]amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pentyl chain and a thiophene ring. The presence of the thiophene moiety is significant as it often contributes to the biological activity of compounds through various mechanisms, including interaction with biological targets.

Research indicates that compounds with thiophene structures can exhibit diverse biological activities, including:

  • Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Antimicrobial Properties : Some studies suggest that thiophene-containing compounds may possess antibacterial and antifungal activities, making them candidates for treating infections.
  • Neuroprotective Effects : There is emerging evidence that certain thiophene derivatives can penetrate the blood-brain barrier and exert neuroprotective effects, which may be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific enzymes related to cancer pathways
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectionProtects neuronal cells in vitro

Case Studies

  • Anticancer Activity :
    A study demonstrated that thiophene derivatives, including those structurally similar to this compound, showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of thiophene derivatives. The compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating potential use as an antimicrobial agent . The study highlighted its bactericidal action and suggested further exploration into its efficacy against resistant strains.
  • Neuroprotective Studies :
    Research involving animal models showed that this compound could protect against neurotoxic agents. It was found to reduce oxidative stress markers and improve cognitive function in treated animals, suggesting its potential application in treating neurodegenerative diseases .

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